p-(2,2-Dimethoxyethoxy)benzaldehyde

Description

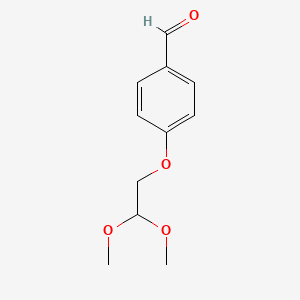

p-(2,2-Dimethoxyethoxy)benzaldehyde is a benzaldehyde derivative characterized by a 2,2-dimethoxyethoxy group (-OCH₂CH(OCH₃)₂) attached at the para position relative to the aldehyde functional group. This substituent combines ether and methoxy functionalities, imparting distinct electronic and steric properties. The compound’s molecular formula is C₁₁H₁₄O₄ (calculated molecular weight: 210.23 g/mol). Its structure enhances solubility in polar solvents and influences reactivity in organic synthesis, particularly in applications requiring controlled electron donation or steric hindrance.

Properties

Molecular Formula |

C11H14O4 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

4-(2,2-dimethoxyethoxy)benzaldehyde |

InChI |

InChI=1S/C11H14O4/c1-13-11(14-2)8-15-10-5-3-9(7-12)4-6-10/h3-7,11H,8H2,1-2H3 |

InChI Key |

GJTITKGFCXYHQX-UHFFFAOYSA-N |

Canonical SMILES |

COC(COC1=CC=C(C=C1)C=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

2,4-Dimethoxybenzaldehyde (CAS 613-45-6)

- Molecular Formula : C₉H₁₀O₃

- Molecular Weight : 166.17 g/mol

- Substituents : Two methoxy (-OCH₃) groups at positions 2 and 4 on the benzene ring.

- Lower molecular weight (166.17 vs. 210.23). Electron-donating methoxy groups enhance aromatic ring activation, favoring electrophilic substitution reactions. Applications: Intermediate in pharmaceuticals and fragrances.

4-[2-(Dimethylamino)ethoxy]benzaldehyde (CAS TRC-B400228)

- Molecular Formula: C₁₁H₁₅NO₂

- Molecular Weight : 193.24 g/mol

- Substituents: A dimethylaminoethyloxy (-OCH₂CH₂N(CH₃)₂) group at the para position.

- Key Differences: Basic dimethylamino group introduces pH-dependent solubility (soluble in acidic conditions via protonation). Lower oxygen content compared to p-(2,2-Dimethoxyethoxy)benzaldehyde. Applications: Potential use in drug delivery systems due to amine functionality.

p-(Methacryloxyethoxy)benzaldehyde (MAEBA)

- Molecular Formula : C₁₃H₁₄O₄ (estimated)

- Substituents : A methacryloxyethoxy group (-OCH₂CH₂OCOC(CH₃)=CH₂) at the para position.

- Key Differences :

- Methacrylate moiety enables polymerization (e.g., RAFT or free-radical processes).

- Higher reactivity in crosslinking reactions compared to ether-based substituents.

- Applications: Polymer chemistry and biomedical material synthesis.

Comparative Analysis Table

Research Findings and Implications

Electronic Effects: Methoxy groups in 2,4-dimethoxybenzaldehyde strongly activate the aromatic ring, while this compound’s longer substituent provides steric hindrance, moderating reactivity . The dimethylamino group in 4-[2-(Dimethylamino)ethoxy]benzaldehyde introduces basicity, enabling ionic interactions absent in the target compound .

Solubility and Stability :

- This compound’s ethoxy chain enhances hydrophilicity compared to 2,4-dimethoxybenzaldehyde, making it suitable for aqueous-phase reactions.

- MAEBA’s methacrylate group increases hydrophobicity but enables covalent bonding in polymers .

Synthetic Utility :

- The target compound’s balanced electronic and steric profile makes it a versatile intermediate for fine chemicals, contrasting with 2,4-dimethoxybenzaldehyde’s niche use in electrophilic substitutions.

Preparation Methods

Protective Group Strategies

To mitigate aldehyde reactivity, protective group methodologies are employed. The aldehyde is first converted to a dimethyl acetal using methanol and an acid catalyst (e.g., H₂SO₄). Subsequent alkylation of the protected intermediate avoids unwanted side reactions. Deprotection under acidic aqueous conditions regenerates the aldehyde.

Detailed Step-by-Step Synthesis

Synthesis of 2-Bromo-1,1-dimethoxyethane

The alkylating agent 2-bromo-1,1-dimethoxyethane is synthesized via bromination of 1,1-dimethoxyethanol.

Procedure :

-

Acetal formation : Glycolaldehyde (HOCH₂CHO) is reacted with excess methanol under acidic conditions to yield 1,1-dimethoxyethanol (HOCH₂CH(OCH₃)₂).

-

Bromination : 1,1-Dimethoxyethanol is treated with phosphorus tribromide (PBr₃) in anhydrous dichloromethane, yielding 2-bromo-1,1-dimethoxyethane.

Characterization :

Alkylation of p-Hydroxybenzaldehyde

Reaction conditions :

Workup :

-

Post-reaction, the mixture is filtered to remove K₂CO₃.

-

Solvent evaporation under reduced pressure yields a crude product.

-

Purification via column chromatography (hexane/ethyl acetate, 4:1) isolates this compound.

Characterization :

-

¹H NMR (CDCl₃) : δ 9.88 (s, 1H, CHO), 7.82 (d, 2H, ArH), 7.02 (d, 2H, ArH), 4.20 (t, 2H, OCH₂), 3.72 (s, 6H, OCH₃), 3.45 (t, 1H, CH(OCH₃)₂).

Optimization of Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents (e.g., acetone, DMF) enhance phenoxide nucleophilicity while minimizing aldehyde degradation. Weak bases (K₂CO₃) outperform strong bases (NaOH) in reducing aldol byproducts.

Temperature and Time

Prolonged reflux (24 hours) ensures complete conversion, but shorter durations (12 hours) at 60°C suffice with vigorous stirring.

Analytical Data and Validation

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows >98% purity with a retention time of 6.2 minutes.

Challenges and Alternative Approaches

Competing Side Reactions

Q & A

Q. What are the standard synthetic routes for p-(2,2-Dimethoxyethoxy)benzaldehyde?

Methodological Answer: A common approach involves Williamson ether synthesis , where p-hydroxybenzaldehyde reacts with 2,2-dimethoxyethyl chloride/bromide under basic conditions (e.g., K₂CO₃ in DMF or acetone). The reaction typically proceeds at reflux (60–80°C) for 8–12 hours . Alternatively, nucleophilic substitution using dichloroethyl ether derivatives (e.g., bis(2,2-dichloroethyl) ether) with p-hydroxybenzaldehyde in DMF at elevated temperatures can yield the target compound . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product.

Q. What analytical techniques are used to confirm the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aldehyde proton (~10 ppm) and the dimethoxyethoxy substituents (δ 3.3–4.5 ppm for methoxy and ether-linked CH₂ groups) .

- FT-IR : A strong C=O stretch (~1700 cm⁻¹) and C-O-C ether stretches (~1100 cm⁻¹) are diagnostic .

- X-ray Crystallography : For crystalline derivatives, single-crystal X-ray analysis resolves bond angles and packing interactions (e.g., C–H⋯O hydrogen bonds) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z ~224.1 for C₁₁H₁₄O₅) .

Q. How is the purity of this compound assessed in laboratory settings?

Methodological Answer:

- HPLC : Reverse-phase chromatography with UV detection at 254 nm (C18 column, acetonitrile/water mobile phase) quantifies impurities .

- Melting Point Analysis : A sharp melting range (e.g., 85–87°C) indicates purity, though many aldehydes are liquids at room temperature .

- TLC : Silica plates (ethyl acetate/hexane, 1:3) with visualization via UV or vanillin staining detect residual starting materials .

Advanced Research Questions

Q. How does the dimethoxyethoxy substituent influence the reactivity of the benzaldehyde moiety in nucleophilic addition reactions?

Methodological Answer: The electron-donating dimethoxyethoxy group increases electron density at the aromatic ring, activating the aldehyde toward nucleophilic attack (e.g., in Mannich reactions or Schiff base formation). This contrasts with electron-withdrawing groups (e.g., nitro or chloro), which deactivate the ring . For example, in Mannich reactions, the aldehyde reacts with secondary amines and formaldehyde to form acetylenic amines, as demonstrated with analogous p-hydroxybenzaldehyde derivatives . Kinetic studies using DFT calculations can further quantify substituent effects on reaction rates .

Q. What strategies are effective in minimizing side reactions during the synthesis of this compound?

Methodological Answer:

- Protection of Aldehyde : Temporarily convert the aldehyde to a less reactive acetal during etherification steps .

- Controlled Reaction Conditions : Use anhydrous solvents (e.g., DMF) and inert atmospheres (N₂/Ar) to prevent oxidation or hydrolysis of the dimethoxyethoxy group .

- Catalytic Optimization : Add trace acetic acid to accelerate etherification while suppressing aldol condensation byproducts .

Q. How can computational methods predict the crystallographic packing of this compound derivatives?

Methodological Answer: Molecular dynamics (MD) simulations and density functional theory (DFT) model intermolecular interactions (e.g., C–H⋯O hydrogen bonds, π-π stacking) that stabilize crystal lattices . For instance, X-ray data of analogous dialdehydes show dihedral angles (~78°) between aromatic rings and coplanar aliphatic chains, which can be replicated computationally . Software like Mercury (CCDC) visualizes packing motifs, aiding in co-crystal design for improved solubility or stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.